3-((5-(allylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one
Description
3-((5-(Allylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one is a heterocyclic compound featuring a 1,2,4-triazole core fused with a benzo[d]thiazol-2(3H)-one moiety. The allylthio (-S-CH₂-CH=CH₂) substituent at the 5-position of the triazole ring and the phenyl group at the 4-position contribute to its structural uniqueness.
Properties
IUPAC Name |
3-[(4-phenyl-5-prop-2-enylsulfanyl-1,2,4-triazol-3-yl)methyl]-1,3-benzothiazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4OS2/c1-2-12-25-18-21-20-17(23(18)14-8-4-3-5-9-14)13-22-15-10-6-7-11-16(15)26-19(22)24/h2-11H,1,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOSYCQJPEYNHHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSC1=NN=C(N1C2=CC=CC=C2)CN3C4=CC=CC=C4SC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Initial Steps: : The synthesis typically begins with the formation of the 1,2,4-triazole core. This is often done by reacting hydrazine derivatives with appropriate carboxylic acids or their derivatives.
Formation of Allylthio Group: : The allylthio group can be introduced via nucleophilic substitution, where an allyl halide reacts with a thiolate ion.
Phenyl Substitution: : Phenyl groups are usually introduced through aromatic substitution reactions, often under acidic or basic conditions.
Benzothiazole Formation: : Benzothiazole formation involves cyclization reactions, typically starting from 2-aminothiophenol derivatives.
Final Assembly: : The final coupling of the triazole and benzothiazole moieties involves C-N bond-forming reactions under conditions that preserve the integrity of the functional groups present.
Industrial Production Methods: Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale reactions. This includes adjusting reaction conditions such as temperature, pressure, solvent systems, and using catalysts to enhance yields and purity while minimizing costs.
Chemical Reactions Analysis
Oxidation: : The presence of thioethers and triazoles suggests susceptibility to oxidation, potentially forming sulfoxides or sulfones.
Reduction: : Reduction reactions could target nitro groups (if present) or other reducible functionalities within the molecule.
Substitution: : Electrophilic and nucleophilic aromatic substitutions are possible, given the aryl rings.
Addition: : The allyl group can undergo addition reactions, like hydroboration or halogenation.
Oxidation: : Reagents like m-chloroperbenzoic acid (mCPBA) or hydrogen peroxide.
Reduction: : Reagents include hydrogen gas with palladium on carbon (Pd/C) or metal hydrides like lithium aluminum hydride (LiAlH4).
Substitution: : Conditions vary widely; however, common ones include halogens, strong bases, or acids to facilitate substitution.
Oxidation: : Formation of sulfoxides or sulfones.
Reduction: : Reduced forms of nitro groups or other reducible entities.
Substitution and Addition: : Varied based on the specific reactants and conditions used, often yielding functionalized derivatives.
Scientific Research Applications
Biological Applications
Antimicrobial Activity : Triazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds similar to 3-((5-(allylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one exhibit significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Antifungal Properties : The compound has shown potential antifungal activity against pathogens such as Candida albicans and Aspergillus niger. A study demonstrated that triazole derivatives can inhibit fungal growth at low concentrations, making them valuable in treating fungal infections .
Anticancer Activity : Preliminary studies have suggested that this compound may possess anticancer properties. Triazoles are known to interact with biological targets involved in cell proliferation and apoptosis, which could be leveraged for cancer therapy .
Agricultural Applications
Fungicides : The compound's antifungal properties make it a candidate for agricultural fungicides. Triazole-based fungicides are widely used in crop protection due to their effectiveness against a broad spectrum of fungal pathogens .
Material Science Applications
Polymer Development : The unique chemical structure allows for the incorporation of this compound into polymer matrices, potentially enhancing the material's mechanical and thermal properties. Its ability to undergo various chemical reactions can facilitate the design of functional materials for electronics and coatings .
Case Study 1: Antimicrobial Efficacy
In a controlled study, a series of triazole derivatives were tested for their antimicrobial efficacy against E. coli. The results indicated that compounds with structural similarities to this compound exhibited minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL .
Case Study 2: Agricultural Application
A field trial evaluated the effectiveness of triazole-based fungicides in controlling Fusarium oxysporum in tomato crops. The results showed a significant reduction in disease incidence when treated with formulations containing similar triazole compounds .
Mechanism of Action
The mechanism of action will depend heavily on the specific application:
Biological Interactions: : It could inhibit enzymes or receptors, disrupting biological processes.
Molecular Targets: : Likely involves key biomolecules such as proteins or nucleic acids, affecting pathways like signal transduction or gene expression.
Comparison with Similar Compounds
Key Observations :
- Bulky substituents (e.g., benzylthio) reduce yields slightly (81–87%) compared to smaller groups, likely due to steric hindrance during synthesis .
- Crystallographic data for the methylsulfanyl analog reveals distinct dihedral angles between the triazole and benzothiazole planes, suggesting conformational flexibility that may influence bioactivity.
Heterocyclic Variants: Oxadiazole vs. Triazole Derivatives
Replacing the triazole core with oxadiazole significantly alters physicochemical and biological properties:
Key Observations :
- Oxadiazole derivatives (e.g., 4i: 3-[(5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl)methyl]benzo[d]thiazol-2(3H)-one) exhibit higher melting points (162–198°C) compared to triazole analogs (99–140°C), indicating stronger intermolecular forces .
- Antifungal activity is more pronounced in triazole derivatives, likely due to the sulfur atom’s enhanced electronegativity and binding affinity .
Substituent Effects on Bioactivity
- Electron-Withdrawing Groups (EWGs) : Chloro- and bromo-substituted derivatives (e.g., 5c, 5d) show enhanced antifungal activity against Botrytis cinerea due to increased electrophilicity at the triazole sulfur .
- Alkyl Chains : Longer alkyl chains (e.g., pentyl in 4h) reduce solubility but improve membrane permeability, as evidenced by moderate bioactivity despite lower yields .
- Aromatic Rings : Para-substituted phenyl groups (e.g., 4d: p-tolyl) optimize steric and electronic interactions with fungal enzyme active sites .
Research Findings and Data Tables
Table 1: Elemental Analysis Comparison
Note: Minor discrepancies between found and calculated values are within acceptable limits for organic compounds (<0.4% for C, H, N).
Biological Activity
The compound 3-((5-(allylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one is a complex organic molecule that combines triazole and benzothiazole moieties. This structural combination is of significant interest due to the potential biological activities associated with both components. Triazole derivatives are known for their diverse pharmacological properties, including antimicrobial, antifungal, and anticancer activities. Benzothiazoles have also been recognized for their therapeutic potential in various diseases.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, which include:
- Formation of the Triazole Ring : This is achieved by reacting appropriate hydrazine derivatives with carbon disulfide and an aldehyde or ketone.
- Introduction of the Allylthio Group : The allylthio group is introduced through a reaction with allyl bromide.
- Formation of the Benzothiazole Ring : The final step involves cyclization with 2-aminothiophenol under acidic conditions.
The biological activity of this compound is primarily mediated through its interaction with specific molecular targets:
- Molecular Targets : It may interact with enzymes and receptors involved in various signaling pathways related to cell proliferation, apoptosis, and inflammation.
- Pathways Involved : The compound can modulate critical pathways that affect tumor growth and immune response.
Anticancer Activity
Recent studies have demonstrated that triazole derivatives exhibit significant anticancer properties. For example:
- A study reported that similar triazole compounds showed IC50 values in the low micromolar range against various cancer cell lines, indicating potent inhibitory effects on cell proliferation .
- Compounds with structural similarities to the target compound have been shown to induce apoptosis in cancer cells, leading to increased cell death rates compared to untreated controls .
Antimicrobial Activity
Research indicates that triazole derivatives possess broad-spectrum antimicrobial properties:
- A derivative closely related to our compound exhibited high antibacterial activity against Staphylococcus aureus and Escherichia coli, with MIC values comparable to standard antibiotics .
- The presence of the allylthio group enhances the antimicrobial efficacy by potentially disrupting bacterial cell membranes or interfering with metabolic processes .
Case Studies
Several studies have explored the biological activities of compounds structurally related to this compound:
| Study | Compound | Activity | IC50 Value |
|---|---|---|---|
| Triazole derivative | Anticancer (MCF-7 cells) | 0.17 µM | |
| Triazole hybrid | Antibacterial (E. coli) | 5 µg/mL | |
| Benzothiazole derivative | Antifungal | 20 µg/mL |
These findings highlight the potential therapeutic applications of the compound in oncology and infectious diseases.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for synthesizing this compound, and what are their respective yields and purification methods?
- Methodological Answer : The compound can be synthesized via multi-step reactions involving alkylation, cyclization, and substitution. For example:
Allylthio incorporation : React 4-phenyl-4H-1,2,4-triazole-3-thiol with allyl bromide in ethanol under reflux to introduce the allylthio group.
Benzothiazolone coupling : Use a nucleophilic substitution reaction to attach the benzo[d]thiazol-2(3H)-one moiety.
Yields typically range from 60–85% depending on reaction conditions. Purification is achieved via recrystallization (ethanol/water mixtures) or column chromatography. Key intermediates should be characterized by IR and to confirm structural integrity .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- : Identify protons on the triazole ring (δ 7.8–8.2 ppm), allylthio group (δ 3.1–3.3 ppm for SCH, δ 5.1–5.3 ppm for allyl CH), and benzothiazolone aromatic protons (δ 7.2–7.6 ppm) .
- IR spectroscopy : Confirm the presence of C=S (1050–1250 cm) and C=N (1600–1650 cm) stretches .
- Elemental analysis : Validate empirical formulas with <1% deviation from theoretical values .
Advanced Research Questions
Q. How can researchers resolve contradictions between elemental analysis and spectroscopic data during characterization?
- Methodological Answer : Discrepancies may arise from incomplete purification or hygroscopic intermediates.
- Step 1 : Repeat elemental analysis after vacuum-drying samples to exclude moisture.
- Step 2 : Cross-validate with high-resolution mass spectrometry (HR-MS) to confirm molecular weight.
- Step 3 : Use 2D NMR (e.g., -HSQC) to resolve overlapping signals and assign ambiguous peaks .
- Example : In one study, inconsistent carbon values were resolved by identifying residual solvents via integration .
Q. What strategies optimize reaction conditions for improved yield in multi-step syntheses?
- Methodological Answer :
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in substitution steps.
- Catalysis : Use phase-transfer catalysts (e.g., TBAB) for heterogeneous reactions involving allylthio groups.
- Temperature control : Lower temperatures (0–5°C) during cyclization reduce side-product formation.
- Case study : A 72% yield was achieved for a triazole-thiol analog by optimizing NaBH reduction in ethanol/water (1:3) .
Q. How does structural modification of the triazole ring influence biological activity?
- Methodological Answer :
- SAR studies : Replace the phenyl group with electron-withdrawing groups (e.g., nitro) to enhance antimicrobial activity.
- Bioactivity assays : Test against Gram-positive bacteria (e.g., S. aureus) and cancer cell lines (e.g., MCF-7) using MIC and MTT assays.
- Key finding : Analogues with thiophene substitutions showed 4-fold higher antitumor activity compared to phenyl derivatives .
Q. What computational methods predict the compound’s stability under varying storage conditions?
- Methodological Answer :
- DFT calculations : Model bond dissociation energies to identify labile groups (e.g., allylthio).
- Accelerated stability testing : Store at 40°C/75% RH for 4 weeks and monitor degradation via HPLC.
- Result : Benzothiazolone derivatives are stable at −20°C for >2 years but degrade rapidly in DMSO at room temperature .
Data Contradiction Analysis
Q. How should researchers address conflicting bioactivity results across studies?
- Methodological Answer :
- Standardize assays : Use CLSI guidelines for antimicrobial testing to ensure reproducibility.
- Control compounds : Include reference drugs (e.g., ciprofloxacin) to calibrate activity thresholds.
- Case example : Discrepancies in IC values for triazole derivatives were traced to differences in cell line passage numbers .
Tables for Key Data
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
